![molecular formula C18H27N5O3S B13993240 Ethyl 4-methyl-2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanoate CAS No. 23404-72-0](/img/structure/B13993240.png)
Ethyl 4-methyl-2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanoate typically involves multiple steps:
Formation of the Purine Derivative: The initial step involves the synthesis of the purine derivative, which can be achieved through the reaction of appropriate starting materials under controlled conditions.
Thioether Formation: The purine derivative is then reacted with a thiol compound to form the thioether linkage.
Amidation: The thioether is further reacted with a pentanoic acid derivative to form the amide bond.
Esterification: Finally, the compound undergoes esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring or the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the purine ring or the thioether linkage.
Reduction: Reduced forms of the ester or amide groups.
Substitution: Substituted purine derivatives or ester groups.
Scientific Research Applications
Ethyl 4-methyl-2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-[(2-methyl-9H-purin-6-yl)thio]pentanoate
- Ethyl N-[5-(7H-purin-6-ylsulfanyl)pentanoyl]glycylglycinate
Uniqueness
Ethyl 4-methyl-2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanoate is unique due to its specific structural features, such as the combination of a purine derivative with a pentanoate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
23404-72-0 |
|---|---|
Molecular Formula |
C18H27N5O3S |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanoate |
InChI |
InChI=1S/C18H27N5O3S/c1-4-26-18(25)13(9-12(2)3)23-14(24)7-5-6-8-27-17-15-16(20-10-19-15)21-11-22-17/h10-13H,4-9H2,1-3H3,(H,23,24)(H,19,20,21,22) |
InChI Key |
NMRIDGAOSTVNBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C)C)NC(=O)CCCCSC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


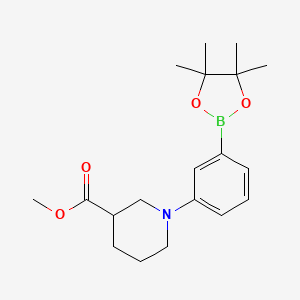

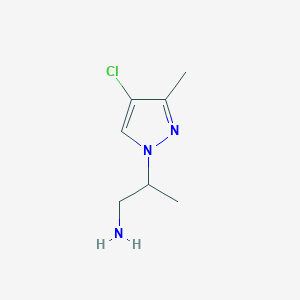
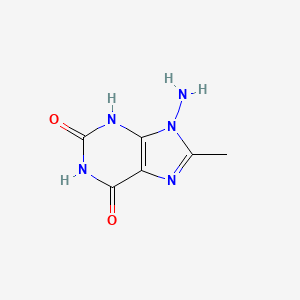
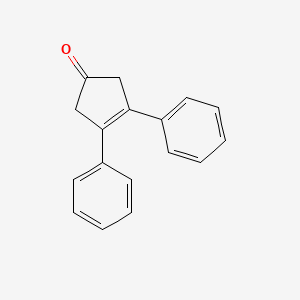
![4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine](/img/structure/B13993183.png)
![3-[2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)ethenyl]phenol](/img/structure/B13993190.png)
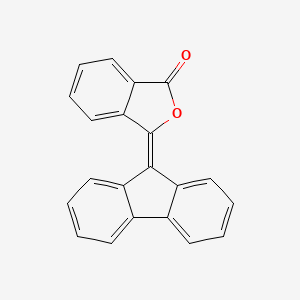
![5-chloro-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B13993207.png)
![(2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)dimethanol](/img/structure/B13993212.png)
![2-[2-(2-Butanoyloxyethoxy)ethoxy]ethyl butanoate](/img/structure/B13993215.png)
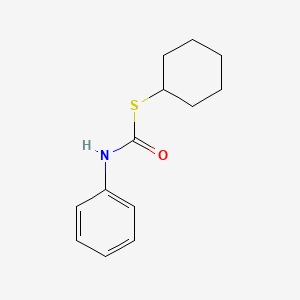
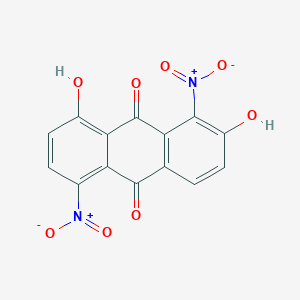
![2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid](/img/structure/B13993235.png)
